molecular formula C31H41NO2 B11108213 N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide

Cat. No.: B11108213
M. Wt: 459.7 g/mol
InChI Key: DNMVQNZKOMPNKL-UHFFFAOYSA-N
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Description

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a carboxamide group, with a butyl chain attached to a phenoxy group substituted with two 2-methylbutan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate halogenated butyl compound under basic conditions.

    Coupling with Naphthalene Carboxamide: The phenoxy intermediate is then coupled with naphthalene-1-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenoxy and butyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or butyl derivatives.

Scientific Research Applications

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-hydroxycarboxamide
  • N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-sulfanylcarboxamide

Uniqueness

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the naphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C31H41NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]naphthalene-1-carboxamide

InChI

InChI=1S/C31H41NO2/c1-7-30(3,4)24-18-19-28(27(22-24)31(5,6)8-2)34-21-12-11-20-32-29(33)26-17-13-15-23-14-9-10-16-25(23)26/h9-10,13-19,22H,7-8,11-12,20-21H2,1-6H3,(H,32,33)

InChI Key

DNMVQNZKOMPNKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC=CC3=CC=CC=C32)C(C)(C)CC

Origin of Product

United States

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